molecular formula C73H112N22O16 B1661735 Murepavadin CAS No. 944252-63-5

Murepavadin

Cat. No. B1661735
M. Wt: 1553.8
InChI Key: RIDRXGOBXZLKHZ-NZUANIILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Murepavadin, also known as POL7080, is a Pseudomonas-specific peptidomimetic antibiotic . It is a synthetic cyclic beta hairpin peptidomimetic based on the cationic antimicrobial peptide protegrin I (PG-1) and the first example of an outer membrane protein-targeting antibiotic class with a novel, nonlytic mechanism of action . It is highly active and selective against the protein transporter LptD of Pseudomonas aeruginosa .


Synthesis Analysis

Murepavadin can be synthesized using an efficient epimerization-free approach for the Fmoc-based synthesis. This involves intramolecular native chemical ligation in combination with a concomitant desulfurization reaction . This approach allows for the production of bioactive Murepavadin in good yield in two steps .


Molecular Structure Analysis

Murepavadin has a complex molecular structure with the IUPAC name (5aR,11S,14S,17S,20S,23S,26S,29R,32S,35S,38S,41S,44S,46aS)-17,20,26,29,35-Pentakis (2-aminoethyl)-32- (3-aminopropyl)-38- [ (2S)-2-butanyl]-44- [ (1R)-1-hydroxyethyl]-11- (hydroxymethyl)-23,41-bis (1H-indol-3 -ylmethyl)-14-methyltriacontahydro-1H,5H-dipyrrolo [1,2-a:1’,2’-d] [1,4,7,10,13,16,19,22,25,28,31,34,37,40]tetradecaazacyclodotetracontine-5,10,13,16,19,22,25,28,31,34,37,40,43,46 (46aH)-tetradecone . Its molecular formula is C73H112N22O16 .


Chemical Reactions Analysis

Murepavadin induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa . Proteomic analyses revealed the alteration of protein composition in bacterial inner and outer membranes following murepavadin treatment .


Physical And Chemical Properties Analysis

Murepavadin has a molecular weight of 1553.8 g/mol . It is under investigation in clinical trial NCT02110459 for Pharmacokinetics and Safety of POL7080 in Patients With Renal Impairment .

Scientific Research Applications

1. Treatment of Pseudomonas Aeruginosa Respiratory Infections in Cystic Fibrosis Patients

  • Application Summary : Murepavadin is being developed as an inhalation therapy for the treatment of Pseudomonas aeruginosa respiratory infections in people with cystic fibrosis (CF). It works by blocking the activity of the LptD protein in P. aeruginosa, causing alterations in the outer membrane of the bacteria .
  • Methods of Application : The in vitro activity of murepavadin against CF P. aeruginosa isolates was determined using both broth microdilution and agar dilution. The effect of artificial sputum and lung surfactant on in vitro activity was also measured .
  • Results : The murepavadin MIC 50 was 0.125 versus 4 mg/L and the MIC 90 was 2 versus 32 mg/L by broth microdilution and agar dilution, respectively. It was found to be bactericidal at a concentration of 32 mg/L against 95.4% of the strains within 1–5 hours .

2. Synthesis of Murepavadin

  • Application Summary : The synthesis of murepavadin was undertaken to optimize the preparative protocol and scale-up, particularly the use of new activation reagents .
  • Methods of Application : Classical approaches using carbodiimide/hydroxybenzotriazole rendered low yields. The use of novel carbodiimide and reagents based on OxymaPure® and Oxy-B is discussed together with the proper use of chromatographic conditions for the adequate characterization of peptide crudes .
  • Results : Higher yields and purities were obtained. The antimicrobial activity of different synthetic batches was tested in three Pseudomonas aeruginosa strains, including highly resistant ones. All murepavadin batches yielded the same highly active MIC values and proved that the chiral integrity of the molecule was preserved throughout the whole synthetic procedure .

3. Antimicrobial Activity Against and Resistance Development in Cystic Fibrosis Pseudomonas Aeruginosa Isolates

  • Application Summary : Murepavadin has been studied for its antimicrobial activity against and resistance development in cystic fibrosis Pseudomonas aeruginosa isolates .
  • Methods of Application : MIC values were determined by both broth microdilution and agar dilution. The effect of artificial sputum and lung surfactant on in vitro activity was also measured. Spontaneous mutation frequency was estimated. Bactericidal activity was investigated using time–kill assays. Resistant mutants were studied by WGS .
  • Results : The murepavadin MIC 50 was 0.125 versus 4 mg/L and the MIC 90 was 2 versus 32 mg/L by broth microdilution and agar dilution, respectively. Essential agreement was >90% when determining in vitro activity with artificial sputum or lung surfactant. It was bactericidal at a concentration of 32 mg/L against 95.4% of the strains within 1–5 hours .

4. Synthesis of Murepavadin Using Novel Coupling Agents

  • Application Summary : The synthesis of murepavadin was undertaken in order to optimize the preparative protocol and scale-up, in particular, the use of new activation reagents .
  • Methods of Application : In this study, classical approaches using carbodiimide/hydroxybenzotriazole rendered low yields. The use of novel carbodiimide and reagents based on OxymaPure® and Oxy-B is discussed together with the proper use of chromatographic conditions for the adequate characterization of peptide crudes .
  • Results : Higher yields and purities were obtained. Finally, the antimicrobial activity of different synthetic batches was tested in three Pseudomonas aeruginosa strains, including highly resistant ones. All murepavadin batches yielded the same highly active MIC values and proved that the chiral integrity of the molecule was preserved throughout the whole synthetic procedure .

5. Antimicrobial Resistance Development in Cystic Fibrosis Pseudomonas Aeruginosa Isolates

  • Application Summary : Murepavadin has been studied for its antimicrobial resistance development in cystic fibrosis Pseudomonas aeruginosa isolates .
  • Methods of Application : MIC values were determined by both broth microdilution and agar dilution. The effect of artificial sputum and lung surfactant on in vitro activity was also measured. Spontaneous mutation frequency was estimated. Bactericidal activity was investigated using time–kill assays. Resistant mutants were studied by WGS .
  • Results : The murepavadin MIC 50 was 0.125 versus 4 mg/L and the MIC 90 was 2 versus 32 mg/L by broth microdilution and agar dilution, respectively. Essential agreement was >90% when determining in vitro activity with artificial sputum or lung surfactant. It was bactericidal at a concentration of 32 mg/L against 95.4% of the strains within 1–5 hours .

6. Synthesis of Murepavadin Using Novel Coupling Agents

  • Application Summary : The synthesis of murepavadin was undertaken in order to optimize the preparative protocol and scale-up, in particular, the use of new activation reagents .
  • Methods of Application : In this study, classical approaches using carbodiimide/hydroxybenzotriazole rendered low yields. The use of novel carbodiimide and reagents based on OxymaPure® and Oxy-B is discussed together with the proper use of chromatographic conditions for the adequate characterization of peptide crudes .
  • Results : Higher yields and purities were obtained. Finally, the antimicrobial activity of different synthetic batches was tested in three Pseudomonas aeruginosa strains, including highly resistant ones. All murepavadin batches yielded the same highly active MIC values and proved that the chiral integrity of the molecule was preserved throughout the whole synthetic procedure .

properties

IUPAC Name

(3R,9S,12S,15S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45S)-15,18,24,27,33-pentakis(2-aminoethyl)-30-(3-aminopropyl)-36-[(2S)-butan-2-yl]-42-[(1R)-1-hydroxyethyl]-9-(hydroxymethyl)-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontane-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H112N22O16/c1-5-38(2)58-70(108)88-52(24-30-79)65(103)83-47(17-10-25-74)62(100)85-49(21-27-76)63(101)86-51(23-29-78)66(104)89-53(33-41-35-80-45-15-8-6-13-43(41)45)67(105)87-50(22-28-77)64(102)84-48(20-26-75)61(99)82-39(3)60(98)91-55(37-96)72(110)95-32-12-19-57(95)73(111)94-31-11-18-56(94)69(107)93-59(40(4)97)71(109)90-54(68(106)92-58)34-42-36-81-46-16-9-7-14-44(42)46/h6-9,13-16,35-36,38-40,47-59,80-81,96-97H,5,10-12,17-34,37,74-79H2,1-4H3,(H,82,99)(H,83,103)(H,84,102)(H,85,100)(H,86,101)(H,87,105)(H,88,108)(H,89,104)(H,90,109)(H,91,98)(H,92,106)(H,93,107)/t38-,39-,40+,47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDRXGOBXZLKHZ-NZUANIILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CNC5=CC=CC=C54)C(C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CNC5=CC=CC=C54)[C@@H](C)O)CO)C)CCN)CCN)CC6=CNC7=CC=CC=C76)CCN)CCN)CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H112N22O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1553.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Murepavadin

CAS RN

944252-63-5
Record name Murepavadin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944252635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Murepavadin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14777
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 944252-63-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MUREPAVADIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D02GRY87Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
537
Citations
I Martin-Loeches, GE Dale, A Torres - Expert review of anti-infective …, 2018 - Taylor & Francis
… Areas covered: Intravenous murepavadin is in Phase 3 development … properties and the clinical pharmacology of murepavadin to date. … Murepavadin is a pathogen specific antimicrobial …
Number of citations: 109 www.tandfonline.com
A Wach, K Dembowsky, GE Dale - Antimicrobial Agents and …, 2018 - Am Soc Microbiol
… /kg murepavadin q12h and 2.0-mg/kg murepavadin q8h dose regimens were generally well tolerated, but 1 subject was withdrawn from the 1.0-mg/kg murepavadin … of murepavadin was …
Number of citations: 35 journals.asm.org
MJ Melchers, J Teague, P Warn, J Hansen… - Antimicrobial agents …, 2019 - Am Soc Microbiol
… Murepavadin is being developed for the treatment of serious … and the pharmacokinetics of murepavadin in plasma and … started 2 h after infection using murepavadin at different dosing …
Number of citations: 23 journals.asm.org
A Amponnawarat, C Chompunud Na Ayudhya… - Frontiers in …, 2021 - frontiersin.org
… that potential therapeutic action of murepavadin for P. aeruginosa skin … However, the possibility that murepavadin activates MCs has … The purpose of this study was to test if murepavadin …
Number of citations: 11 www.frontiersin.org
M Díez-Aguilar, M Ekkelenkamp… - Journal of …, 2021 - academic.oup.com
… and murepavadin showed the best efficacy against biofilm growth, colistin and murepavadin … biofilm activity was observed for colistin and murepavadin. For colistin MBIC 50 and MBEC …
Number of citations: 12 academic.oup.com
GE Dale, A Halabi, M Petersen-Sylla… - Antimicrobial Agents …, 2018 - Am Soc Microbiol
… In the current study, a single 3-h iv infusion of 2.2 mg/kg of murepavadin was generally … to murepavadin was raised. Two AEs were reported in this study as being related to murepavadin …
Number of citations: 16 journals.asm.org
HS Sader, RK Flamm, GE Dale… - Journal of …, 2018 - academic.oup.com
… Previously, murepavadin was shown to display potent activity against P. … of murepavadin against XDR P. aeruginosa, in this study we evaluated the in vitro activity of murepavadin and …
Number of citations: 44 academic.oup.com
HS Sader, GE Dale, PR Rhomberg… - Antimicrobial Agents …, 2018 - Am Soc Microbiol
Murepavadin (formerly POL7080), a 14-amino-acid cyclic peptide, and comparators were tested by the broth microdilution method against 1,219 Pseudomonas aeruginosa isolates …
Number of citations: 40 journals.asm.org
M Díez-Aguilar, M Hernández-García… - Journal of …, 2021 - academic.oup.com
… activity of murepavadin in different media; the optimal susceptibility testing methodology and the effect of pulmonary surfactant and artificial sputum on the activity of murepavadin were …
Number of citations: 23 academic.oup.com
MB Ekkelenkamp, R Cantón… - Antimicrobial agents …, 2020 - Am Soc Microbiol
… Murepavadin has little to no effect on other bacterial species, which could possibly lead to a … In this study, we determined the activity of murepavadin and 13 licensed antipseudomonal …
Number of citations: 25 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.